molecular formula C12H9F2N B1342713 4-Fluoro-2-(4-fluorophenyl)aniline CAS No. 188731-35-3

4-Fluoro-2-(4-fluorophenyl)aniline

Cat. No. B1342713
M. Wt: 205.2 g/mol
InChI Key: UISDZSQMKDJQDU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-fluorophenyl)aniline is a fluorinated aniline derivative, a class of compounds that are of significant interest in various fields of chemistry and materials science. These compounds are characterized by the presence of fluorine atoms attached to the aniline moiety, which can significantly alter the chemical and physical properties of the molecule. The presence of fluorine can affect the reactivity, stability, and electronic properties of the aniline, making it a valuable component in the synthesis of complex organic molecules, materials, and pharmaceuticals .

Synthesis Analysis

The synthesis of fluor

Scientific Research Applications

Metabolism Studies

The metabolism of fluorinated anilines, including compounds similar to 4-Fluoro-2-(4-fluorophenyl)aniline, has been studied in both dogs and rats. Key findings include the identification of various metabolites such as 2-amino-4-chloro-5-fluorophenyl sulphate, which is significant for understanding the biological processing of these compounds in organisms (Baldwin & Hutson, 1980).

Fluorescence Quenching Studies

Research on fluorescence quenching of boronic acid derivatives by anilines, including those similar to 4-Fluoro-2-(4-fluorophenyl)aniline, has revealed insights into the Stern–Volmer kinetics and conformational changes of these molecules in different environments (Geethanjali et al., 2015).

Industrial Applications

4-Fluorophenol, a derivative of 4-fluoro-aniline, is a critical intermediate in the industrial production of pharmaceuticals and agrochemicals. Its production from 4-fluoro-aniline demonstrates the industrial relevance and applicability of such compounds (Mercier & Youmans, 1996).

Biodehalogenation Pathways

Studies on the biodehalogenation of fluorinated anilines have unraveled various pathways, including the release of fluoride anions and the formation of hydroxyaniline derivatives. This research is crucial for understanding the biochemical transformation and potential bioactivation pathways of these compounds (Rietjens et al., 1990).

Structural and Computational Chemistry

Computational and structural analyses of fluorinated anilines, similar to 4-Fluoro-2-(4-fluorophenyl)aniline, have been performed. These studies involve spectroscopic properties and quantum calculations, providing a deeper understanding of the structural characteristics of these molecules (Aziz et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-2-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISDZSQMKDJQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291133
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-fluorophenyl)aniline

CAS RN

188731-35-3
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188731-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,5-Difluoro[1,1′-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-(4-fluorophenyl)aniline
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